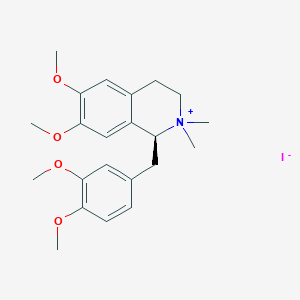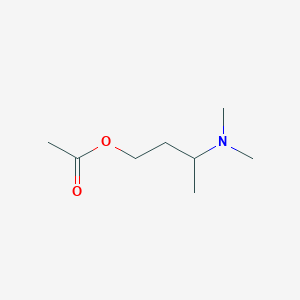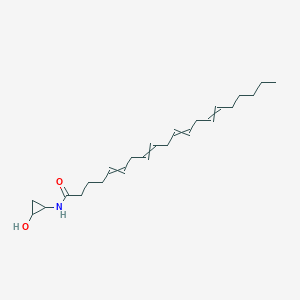
rac-cis-N-arachidonoylcyclopropanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-cis-N-arachidonoylcyclopropanolamide: is a synthetic compound that belongs to the class of fatty acid ethanolamidesThis compound is of interest due to its potential interactions with cannabinoid and vanilloid receptors, which are involved in various physiological processes such as pain, inflammation, and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-cis-N-arachidonoylcyclopropanolamide involves the introduction of a cyclopropane ring into the ethanolamine “head” of arachidonoylethanolamide. This is achieved through a series of chemical reactions that include the formation of a cyclopropane ring with two stereogenic centers. The synthetic route typically involves the following steps:
Formation of the cyclopropane ring: This step involves the reaction of arachidonic acid with a suitable reagent to form the cyclopropane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Rac-cis-N-arachidonoylcyclopropanolamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce saturated analogs.
Scientific Research Applications
Rac-cis-N-arachidonoylcyclopropanolamide has several scientific research applications, including:
Chemistry: It is used as a probe to study the conformational flexibility and receptor binding properties of fatty acid ethanolamides.
Biology: The compound is used to investigate the role of cannabinoid and vanilloid receptors in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating pain, inflammation, and neurodegenerative diseases.
Mechanism of Action
Rac-cis-N-arachidonoylcyclopropanolamide exerts its effects by interacting with cannabinoid receptors (CB1 and CB2) and vanilloid receptors (TRPV1). The cyclopropane ring introduces conformational constraints that affect the binding affinity and activity of the compound at these receptors. The molecular targets and pathways involved include:
CB1 and CB2 receptors: These receptors are part of the endocannabinoid system and are involved in modulating pain, inflammation, and neuroprotection.
TRPV1 receptors: These receptors are activated by capsaicin and are involved in pain sensation and thermoregulation.
Comparison with Similar Compounds
Arachidonoylethanolamide (Anandamide): A naturally occurring endocannabinoid that interacts with CB1 and CB2 receptors.
Oleoylethanolamide: Another fatty acid ethanolamide with similar receptor interactions.
Palmitoylethanolamide: A fatty acid ethanolamide with anti-inflammatory properties.
Uniqueness: Rac-cis-N-arachidonoylcyclopropanolamide is unique due to the presence of the cyclopropane ring, which introduces conformational constraints that affect its receptor binding properties. This makes it a valuable tool for studying the structure-activity relationships of fatty acid ethanolamides and their interactions with cannabinoid and vanilloid receptors .
Properties
Molecular Formula |
C23H37NO2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(2-hydroxycyclopropyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-21-20-22(21)25/h6-7,9-10,12-13,15-16,21-22,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26) |
InChI Key |
LZHCSJBKBARIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792864.png)
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B10792871.png)
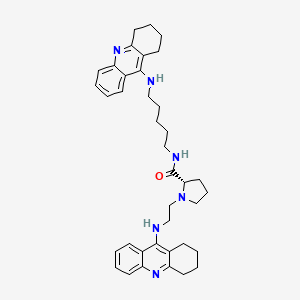
![15-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792876.png)

![N-(2-hydroxy-4-nitrophenyl)-15-methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792893.png)
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3-fluoro-4-methanesulfonamidophenyl)acetate](/img/structure/B10792905.png)
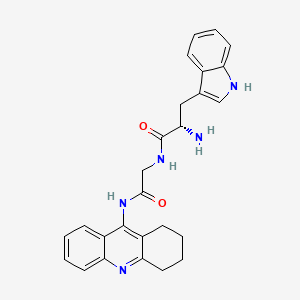
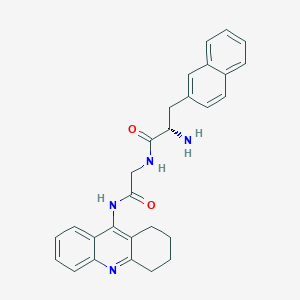
![8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792918.png)
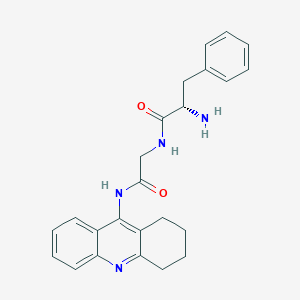
![8,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792927.png)
